molecular formula C22H16Cl3N3O B2770467 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478257-12-4

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2770467
CAS No.: 478257-12-4
M. Wt: 444.74
InChI Key: SEHJEEPYJFLYTF-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 7, and an oxime ether moiety at position 3 linked to a 2,4-dichlorobenzyl group.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3O/c1-14-8-9-28-20(12-26-29-13-16-4-7-18(24)11-19(16)25)22(27-21(28)10-14)15-2-5-17(23)6-3-15/h2-12H,13H2,1H3/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJEEPYJFLYTF-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime , with CAS number 478257-12-4 , is a derivative of imidazo[1,2-a]pyridine known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H16_{16}Cl3_{3}N3_{3}O
  • Molecular Weight : 444.75 g/mol
  • Purity : >90%

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyridine frameworks exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including:

  • Prostate cancer (PC3)
  • Lung cancer (A549)
  • Colorectal cancer (HCT116)

In vitro studies utilizing the MTT assay demonstrated that these compounds can inhibit cell proliferation effectively. The structure-activity relationship (SAR) suggests that modifications in the oxime group may enhance anticancer efficacy by improving bioavailability and targeting specific cancer pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate to strong antibacterial activity against strains such as:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the imidazo[1,2-a]pyridine core may disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential as a therapeutic agent in treating conditions like Alzheimer's disease through acetylcholinesterase (AChE) inhibition. The compound exhibited strong inhibitory activity against AChE with IC50 values comparable to established inhibitors. Additionally, it showed potent urease inhibition, which can be beneficial in managing urinary tract infections .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
  • Protein Binding : Docking studies indicate favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2009)Demonstrated significant anticancer activity against multiple cell lines using derivatives of imidazo[1,2-a]pyridine.
Aziz-ur-Rehman et al. (2011)Highlighted antibacterial action and enzyme inhibition properties of related compounds in the same chemical class.
Ramya et al. (2022)Investigated the synthesis and biological evaluation of new pyridine-based compounds showing enhanced cytotoxicity against cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have highlighted the potential of 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime as an antimicrobial agent. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The oxime functional group may enhance the compound's interaction with bacterial enzymes or receptors.

Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer properties. The imidazole ring has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The specific application of this compound in cancer therapy remains an area for further research.

Material Science Applications

Organic Electronics : The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for organic electronic materials. Their ability to participate in charge transfer processes can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that modifying polymers with heterocyclic compounds can lead to materials with improved performance in various applications .

Chemical Probes in Biological Studies

The compound can serve as a chemical probe to study biological processes due to its ability to selectively bind to certain biomolecules. This characteristic is particularly useful in drug discovery and development, where understanding the interaction between small molecules and biological targets is crucial for designing effective therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against multiple bacterial strains .
  • Cancer Cell Line Studies : Research on related imidazole compounds revealed their potential in inhibiting growth in human cancer cell lines. These findings suggest that further exploration of this specific oxime could yield promising results for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. Below is a comparative analysis of the target compound with structurally related derivatives, focusing on substituent effects, synthetic pathways, and spectral data.

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Key Spectral Data (IR, NMR, MS) Reference
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime Imidazo[1,2-a]pyridine 4-Cl-C6H4, CH3, O-(2,4-Cl2-C6H3)-oxime Not reported Not available N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-NO2-C6H3, CN, COOEt, phenethyl 243–245 1H NMR (δ 1.21–7.68), IR (ν 1730 cm⁻¹, C=O), HRMS (ESI): m/z 585.1754 [M+H]+

Key Observations:

Core Modifications: The target compound retains the fully aromatic imidazo[1,2-a]pyridine core, whereas the comparator in is a tetrahydro derivative with a saturated ring system.

Substituent Effects :

  • The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to the 4-nitrophenyl group in the comparator. Nitro groups are stronger electron-withdrawing groups, which could influence reactivity in nucleophilic substitutions or redox reactions.
  • The oxime ether moiety in the target compound introduces a polarizable N-O bond, contrasting with the ester and nitrile groups in the comparator. This difference may affect solubility and metabolic stability.

Synthetic Accessibility: The comparator compound in was synthesized via a one-pot, two-step reaction with a 51% yield . No analogous methodology has been reported for the target compound, suggesting that its synthesis may require specialized oxime-forming conditions (e.g., hydroxylamine coupling under acidic catalysis).

Spectroscopic Gaps :

  • While the comparator compound has well-documented 1H/13C NMR, IR, and HRMS data , similar characterization is absent for the target compound. This gap limits direct physicochemical comparisons.

Hypothetical Bioactivity and Pharmacological Implications

  • Imidazo[1,2-a]pyridines with halogenated aryl groups (e.g., 4-chlorophenyl) often exhibit enhanced binding to ATP-binding pockets in kinases due to hydrophobic interactions .

Limitations and Research Needs

  • Data Deficiency : Critical parameters such as solubility, logP, and in vitro activity remain uncharacterized for the target compound.
  • Synthetic Challenges : Optimizing yields for oxime ether formation and regioselective substitutions on the imidazo[1,2-a]pyridine core requires further study.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for synthesizing 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Formylation : Use the Vilsmeier-Haack reaction with phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine core. Reaction conditions (e.g., temperature at 353 K, 5-hour reflux) are critical for yield optimization .

Oxime Formation : React the aldehyde intermediate with O-(2,4-dichlorobenzyl)hydroxylamine under anhydrous conditions. Triethylamine (TEA) is typically used as a base to deprotonate the hydroxylamine, ensuring efficient nucleophilic attack .

  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:1) or recrystallization from diethyl ether are effective for isolating the final product .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the aldehyde proton (δ ~8.5–9.0 ppm) and aromatic protons from the chlorophenyl and dichlorobenzyl groups (δ ~7.0–7.8 ppm). The oxime proton (N–OH) is typically absent due to deuteration or exchange broadening .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 452.09) to validate the target structure .
  • IR Spectroscopy : Detect the C=N stretch of the oxime (1600–1650 cm⁻¹) and aldehyde C=O (1700–1750 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin.
  • Enzyme Inhibition : Assess activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) can identify interactions with neurological targets .

Advanced Research Questions

Q. How can mechanistic studies clarify the role of substituents in the Vilsmeier-Haack formylation step?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via TLC or HPLC to determine rate constants under varying temperatures (e.g., 333–373 K).
  • Isotopic Labeling : Use DMF-d₇ to trace formyl group origin via 2H NMR.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can identify transition states and electronic effects of the 4-chlorophenyl group on regioselectivity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 2,4-dichlorobenzyl with 4-fluorobenzyl) and compare bioactivity.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with IC₅₀ values.
  • Crystallography : Solve X-ray structures of ligand-target complexes (e.g., with kinases) to identify key binding interactions .

Q. How can computational methods predict this compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, CYP450 inhibition, and hERG channel liability.
  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with targets like EGFR .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., apoptosis via Annexin V staining if MTT results are ambiguous) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.